(1E)-3,3,3-trifluoro-1-nitroprop-1-ene
Overview
Description
“(1E)-3,3,3-trifluoro-1-nitroprop-1-ene” is a chemical compound with the molecular formula C3H2F3NO2 . It has a molecular weight of 141.05 g/mol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H2F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ . The compound has a double bond between the carbon atoms, and the nitro group is attached to one of the carbon atoms .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 141.05 g/mol . The compound has a topological polar surface area of 45.8 Ų .Scientific Research Applications
Reaction Mechanisms and Selectivity
Cycloaddition Reactions : The compound has been involved in [3+2] cycloaddition reactions, showcasing full regio- and stereoselectivity leading to the formation of 3,4-cis-4,5-trans-4-nitroisoxazolidines and nitrofunctionalized 1,2-oxazolidine analogs. These reactions are important for synthesizing complex cyclic structures with potential biological activity (Zawadzińska et al., 2022); (Fryźlewicz et al., 2020).
Conjugate Addition Reactions : It has been shown that the Michael-like addition of nitrogen nucleophiles to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene achieves complete diastereoselectivity, indicating its utility in creating 1,2-diamines incorporating perfluorinated groups, which are valuable in medicinal chemistry and materials science (Turconi et al., 2006).
Synthesis of Heterocyclic Compounds
- Synthesis of Chromenes : By reacting with salicylaldehyde derivatives, this compound participated in the synthesis of 3-nitro-2-trifluoromethyl-2H-chromenes. These compounds, after further transformations, showed promising cytotoxicity against human tumor cell lines, highlighting their potential in drug discovery and pharmaceutical research (Baryshnikova et al., 2014).
Structural Studies and Theoretical Analyses
Dipole Moments and Quantum Chemistry : Studies utilizing dipole moments and quantum-chemical calculations have confirmed the E-configuration of this compound, contributing to a deeper understanding of its structural characteristics and reactivity patterns (Vereshchagina et al., 2014).
Density Functional Theory (DFT) Studies : The role of the trifluoromethyl group in influencing reactivity and selectivity in polar cycloaddition reactions was analyzed, providing insights into how this functional group affects the chemical behavior of nitropropenes in cycloaddition reactions, which is crucial for designing targeted chemical syntheses (Sobhi et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(E)-3,3,3-trifluoro-1-nitroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKHHHXXJZMXBH-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37468-00-1 | |
Record name | (1E)-3,3,3-trifluoro-1-nitroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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